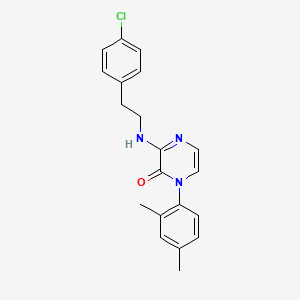

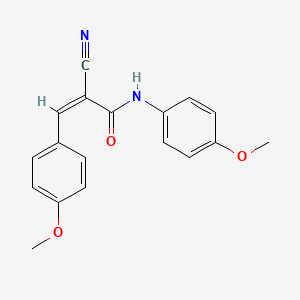

![molecular formula C14H13N3O3S B3013993 2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 691868-63-0](/img/structure/B3013993.png)

2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . It has a molecular formula of C14H13N3O3S and a molecular weight of 303.34 .

Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67-93% by some variations of protocols previously reported .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions of this compound are influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These EDGs improve both the absorption and emission behaviors of the compound . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .科学的研究の応用

Antagonistic Activity on Serotonin 5-HT6 Receptors

One of the primary scientific research applications of this compound involves its antagonistic activity on serotonin 5-HT6 receptors. Studies have shown that derivatives of 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidines, including those with modifications in the 7 position, exhibit significant activity as 5-HT6 antagonists. These findings suggest potential therapeutic implications, particularly in the treatment of central nervous system (CNS) diseases (Ivachtchenko et al., 2013); (Ivachtchenko et al., 2011); (Ivachtchenko et al., 2012).

Antimicrobial Properties

Another area of research for this compound includes its antimicrobial properties. A study exploring novel pyrazolo[1,5-a]pyrimidine ring systems with the phenylsulfonyl moiety revealed that several derivatives showed significant antimicrobial activities, surpassing even those of reference drugs (Alsaedi et al., 2019). Similarly, research involving heterocyclic compounds containing phenylsulfonyl groups demonstrated promising antimicrobial effects when incorporated into various materials, suggesting potential applications in surface coatings and other areas (El‐Wahab et al., 2015).

Anticancer and Anti-Inflammatory Activities

Compounds with structures related to 2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol have been researched for their anticancer and anti-inflammatory properties. Studies indicate that certain pyrazolopyrimidine derivatives exhibit significant anticancer activities and can also act as anti-5-lipoxygenase agents, further underscoring their potential in medical applications (Rahmouni et al., 2016). Additionally, compounds in this class have demonstrated noteworthy anti-inflammatory effects, with some showing comparable activity to established drugs like Indomethacin (Aggarwal et al., 2014).

将来の方向性

特性

IUPAC Name |

5-(benzenesulfonylmethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-10-7-13-15-11(8-14(18)17(13)16-10)9-21(19,20)12-5-3-2-4-6-12/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBBWTLJCUOVLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CC(=O)N2N1)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3013915.png)

![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3013916.png)

![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)

![N-(2-methoxyethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3013926.png)

![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B3013931.png)

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013932.png)